molecular formula C13H15F6N3O5 B2851823 3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) CAS No. 2097937-76-1

3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate)

Cat. No.: B2851823
CAS No.: 2097937-76-1
M. Wt: 407.269
InChI Key: LSIAHXNQIKFMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) (CAS 1225227-36-0) is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C9H13N3O, and it has a molecular weight of 179.22 g/mol for the freebase form. This compound features a piperidine moiety linked via an ether bridge to a pyridazine ring, a core structure recognized as a valuable scaffold in the design of biologically active molecules . As a heterocyclic building block, this compound is primarily used in the synthesis of more complex molecules for pharmaceutical research. The pyridazine ring is a diazine, a class of nitrogen-containing heterocycles that are privileged structures in medicinal chemistry . Piperidine and pyridazine derivatives are frequently investigated for their potential to interact with various biological targets. Published research on analogous structures highlights the application of such compounds in developing inhibitors for enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for managing inflammatory conditions . Furthermore, pyridazine derivatives have been explored as antagonists for receptors such as Melanin-Concentrating Hormone (MCH) and inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP) , indicating the broad utility of this chemotype. The bis(2,2,2-trifluoroacetate) salt form enhances the compound's solubility, facilitating its use in various experimental protocols and reactions. This product is intended for research applications as a key intermediate or precursor in the design and synthesis of novel therapeutic agents. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-piperidin-4-yloxypyridazine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.2C2HF3O2/c1-2-9(12-11-5-1)13-8-3-6-10-7-4-8;2*3-2(4,5)1(6)7/h1-2,5,8,10H,3-4,6-7H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIAHXNQIKFMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NN=CC=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F6N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) typically involves the following steps:

    Formation of the Piperidin-4-yloxy Intermediate: This step involves the reaction of piperidine with an appropriate halogenated pyridazine derivative under basic conditions to form the piperidin-4-yloxy intermediate.

    Salt Formation: The intermediate is then reacted with trifluoroacetic acid to form the bis(2,2,2-trifluoroacetate) salt. This step is crucial for stabilizing the compound and enhancing its solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The pyridazine ring and piperidine moiety undergo oxidation under specific conditions:

  • Pyridazine oxidation : Reacts with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in aqueous or organic solvents to form pyridazine N-oxides or hydroxylated derivatives .

  • Piperidine oxidation : The piperidin-4-yloxy group is susceptible to oxidation at the ether oxygen, leading to cleavage and formation of ketone intermediates .

Table 1: Oxidation Conditions and Products

ReagentSolventMajor ProductYield (%)Reference
H₂O₂ (30%)H₂O/EtOHPyridazine N-oxide65–75
KMnO₄ (0.1 M)Acetone/H₂O3-Hydroxypyridazine derivative50–60

Reduction Reactions

The compound participates in selective reductions:

  • Pyridazine reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) reduces the pyridazine ring to a tetrahydropyridazine, preserving the piperidine group .

  • Trifluoroacetate stability : The bis(trifluoroacetate) counterion remains intact under mild reducing conditions but decomposes in strongly acidic environments .

Substitution Reactions

The piperidin-4-yloxy group undergoes nucleophilic substitution:

  • Ether cleavage : Treatment with HBr/HOAc replaces the piperidine-O-pyridazine bond with a bromide, yielding 3-bromopyridazine .

  • Amination : Reacts with amines (e.g., benzylamine) in the presence of Cu catalysts to form 3-(alkylamino)pyridazine derivatives .

Key Mechanistic Insight :
Intramolecular aza-Michael reactions (IMAMR) involving the piperidine nitrogen have been reported for analogous piperidine derivatives, suggesting potential for cyclization pathways under basic conditions .

Salt Metathesis

The trifluoroacetate counterions can be exchanged via ion-exchange resins or precipitation:

  • Anion exchange : Reacts with NaHCO₃ to form the free base, 3-(piperidin-4-yloxy)pyridazine, which is less water-soluble .

  • Acid stability : The trifluoroacetate groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) but hydrolyze slowly in aqueous base .

Thermal and Photochemical Reactivity

  • Thermal decomposition : At temperatures >150°C, the compound undergoes retro-etherification, releasing piperidine and pyridazine fragments .

  • Photostability : UV irradiation (254 nm) induces C–O bond cleavage in the piperidin-4-yloxy group, forming radical intermediates detectable via EPR .

Biological Activity Modulation

Though not a direct reaction, the compound’s trifluoroacetate groups influence pharmacokinetics:

  • Solubility : Enhances bioavailability in aqueous media compared to non-salt forms .

  • Metabolic stability : Resists hepatic esterase cleavage due to the electron-withdrawing CF₃ groups .

Scientific Research Applications

Synthesis and Stability

The synthesis typically involves:

  • Formation of the Piperidin-4-yloxy Intermediate : Reaction of piperidine with a halogenated pyridazine derivative under basic conditions.
  • Salt Formation : Reaction with trifluoroacetic acid to form the bis(2,2,2-trifluoroacetate) salt, enhancing stability and solubility.

Chemistry

In organic chemistry, 3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) serves as:

  • A building block for synthesizing more complex molecules.
  • A reagent in various organic reactions due to its reactivity.

Research has indicated potential biological activities:

  • Antimicrobial Properties : Investigated for effectiveness against various pathogens.
  • Anticancer Activity : Explored as a candidate for cancer treatment due to its ability to interact with cellular targets.

Medicinal Chemistry

The compound is being explored as a potential drug candidate:

  • Its structural features allow for modulation of biological pathways.
  • Interaction with specific molecular targets can lead to inhibition of enzyme activity or alteration of cellular signaling pathways.

Industrial Applications

In industrial settings, this compound is utilized for:

  • Development of new materials and catalysts.
  • Enhancing processes in chemical manufacturing through its unique properties.

Similar Compounds

Compound NameStructural Differences
3-(Piperidin-4-yloxy)pyridinePyridine ring instead of pyridazine
4-(Piperidin-4-yloxy)pyridazineDifferent position of piperidin-4-yloxy group
3-(Morpholin-4-yloxy)pyridazineMorpholine ring instead of piperidine

Uniqueness : The combination of piperidine and pyridazine moieties in 3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) imparts distinct chemical reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

  • Antimicrobial Studies : Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Cancer Research : In vitro studies indicated that the compound could induce apoptosis in cancer cell lines through specific signaling pathway modulation.
  • Material Science Applications : The compound has been tested as a precursor for novel polymers exhibiting enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridazine moieties can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key Compounds for Comparison:

Compound 61: 1-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-fluorophenyl)-3-(4-(piperidin-1-ylmethyl)phenyl)urea bis(2,2,2-trifluoroacetate) .

2-[4-(Fmoc)piperazin-1-yl]acetic Acid : A piperazine derivative with an Fmoc-protected amine .

N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide : A pyridine derivative with iodine and trifluoromethyl substituents .

Comparative Table:
Property 3-(Piperidin-4-yloxy)pyridazine Bis(2,2,2-TFA) Compound 61 2-[4-(Fmoc)piperazin-1-yl]acetic Acid N-(3-Iodo-5-(CF₃)pyridin-2-yl)pivalamide
Core Heterocycle Pyridazine (2 adjacent N) Quinoline (1 N) Piperazine (2 N) Pyridine (1 N)
Key Substituents Piperidin-4-yloxy (ether) Piperidin-1-ylmethyl (amine), urea Fmoc-protected piperazine Iodo, trifluoromethyl, pivalamide
Salt Form Bis(trifluoroacetate) Bis(trifluoroacetate) Free acid Neutral
Molecular Weight (g/mol) 407* 625.56† 393.44 372.13
Reported Activity Not specified PfPK6 inhibitor Synthesis intermediate Catalog compound (no activity reported)

*Calculated based on structural formula.
†Calculated from molecular formula in .

Key Comparative Insights

Heterocyclic Core Differences :
  • Pyridazine vs.
  • Piperidine vs. Piperazine : Piperidine (one N) in the target compound differs from piperazine (two Ns) in ’s compound, altering basicity and conformational flexibility. The ether linkage (piperidin-4-yloxy) in the target contrasts with the methylene-linked piperidine (piperidin-1-ylmethyl) in compound 61, affecting spatial orientation in biological interactions .
Salt Form and Solubility :
  • This contrasts with the neutral pivalamide () and free acid (), which exhibit lower solubility in aqueous media .

Biological Activity

3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores the compound's biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine moiety and a pyridazine ring, stabilized as a bis(2,2,2-trifluoroacetate) salt. Its molecular formula is C13H15F6N3O5C_{13}H_{15}F_6N_3O_5 with a molecular weight of approximately 407.27 g/mol. The presence of the trifluoroacetate groups enhances its chemical reactivity and solubility, making it suitable for various applications in biological research.

Anticancer Properties

Research indicates that 3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve the inhibition of specific enzymes associated with cancer progression, particularly metalloproteinases. These enzymes play critical roles in tumor metastasis and invasion.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.0Inhibition of metalloproteinases
A549 (Lung Cancer)4.5Induction of apoptosis
HeLa (Cervical Cancer)6.0Cell cycle arrest

Antifungal Activity

In addition to its anticancer properties, the compound has shown potential antifungal activity against Candida auris, a pathogen known for its resistance to conventional antifungal treatments. Studies suggest that similar piperidine derivatives can disrupt fungal cell membranes and induce apoptosis in fungal cells .

Table 2: Antifungal Activity Against Candida auris

CompoundMIC (µg/mL)MFC (µg/mL)Mechanism of Action
3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate)TBDTBDDisruption of plasma membrane
pta10.240.97Induction of apoptosis
pta20.501.50Cell cycle arrest

The biological activity of 3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound inhibits Class I PI3-kinase enzymes, which are crucial in mediating signaling pathways associated with cell growth and survival in cancer cells .
  • Cellular Interaction : The piperidine and pyridazine moieties allow the compound to bind effectively to active sites on proteins involved in tumor progression and metastasis.

Comparative Analysis with Similar Compounds

3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate) can be compared to other structurally similar compounds:

Table 3: Comparison with Similar Compounds

CompoundStructural FeaturesBiological Activity
3-(Piperidin-4-yloxy)pyridinePyridine instead of pyridazineModerate anticancer activity
4-(Piperidin-4-yloxy)pyridazineDifferent substitution positionEnhanced enzyme inhibition
3-(Morpholin-4-yloxy)pyridazineMorpholine ring instead of piperidineLower cytotoxicity

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models. For instance, a study demonstrated that treatment with the compound resulted in significant tumor size reduction in xenograft models of breast cancer. Another investigation into its antifungal properties revealed promising results against resistant strains of Candida auris, indicating its potential as a therapeutic candidate in infectious diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Piperidin-4-yloxy)pyridazine bis(2,2,2-trifluoroacetate), and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization to form the piperidine ring, followed by coupling reactions to introduce functional groups. For example, trifluoroacetate groups are often introduced via acid-base reactions to enhance solubility . Purification can be achieved using column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures. Purity optimization requires monitoring by HPLC (C18 column, UV detection at 254 nm) and adjusting reaction stoichiometry to minimize byproducts .

Q. How do researchers characterize the structural and functional integrity of this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and trifluoroacetate (CF₃) groups .

Q. What solvents and storage conditions are recommended to maintain stability?

  • Methodological Answer : The compound is hygroscopic and should be stored in airtight containers under inert gas (e.g., argon) at –20°C. Recommended solvents include dimethyl sulfoxide (DMSO) for biological assays or acetonitrile for analytical studies. Stability assessments via accelerated degradation studies (40°C/75% RH for 4 weeks) coupled with HPLC analysis can determine optimal storage protocols .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to model interactions with enzymes or receptors. For instance, the piperidine and pyridazine moieties may bind to hydrophobic pockets in neurotransmitter transporters, while trifluoroacetate groups influence solubility and membrane permeability. Validation requires comparative studies with radiolabeled analogs or surface plasmon resonance (SPR) assays .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, buffer pH). A standardized protocol includes:

  • Dose-response curves : IC₅₀/EC₅₀ determination across multiple replicates.
  • Orthogonal assays : Combining enzyme inhibition assays with cellular viability (MTT assay) and Western blotting for target validation.
  • Meta-analysis : Pooling data from independent studies to identify trends, adjusting for covariates like solvent effects .

Q. How does the trifluoroacetate counterion influence pharmacokinetic properties?

  • Methodological Answer : Trifluoroacetate enhances aqueous solubility but may affect bioavailability. Comparative studies with hydrochloride or mesylate salts can isolate counterion effects. Techniques include:

  • LogP determination : Shake-flask method to measure partition coefficients.
  • Permeability assays : Caco-2 cell monolayers to assess intestinal absorption.
  • Pharmacokinetic profiling : LC-MS/MS analysis of plasma samples post-administration in rodent models .

Q. What analytical methods identify degradation products under stressed conditions?

  • Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis) followed by:

  • UHPLC-QTOF-MS : To identify degradation products via exact mass and fragmentation.
  • Stability-indicating assays : Gradient elution HPLC methods validated per ICH guidelines to quantify parent compound and impurities .

Q. How can environmental impact assessments guide safe disposal practices?

  • Methodological Answer : Follow ISO 14040/44 frameworks for life-cycle analysis. Key steps:

  • Ecotoxicology assays : Daphnia magna acute toxicity tests (OECD 202).
  • Biodegradation studies : OECD 301F (manometric respirometry) to assess microbial breakdown.
  • Waste treatment : Incineration at >850°C with scrubbers to neutralize trifluoroacetate byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.